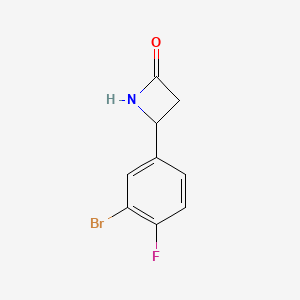
4-(3-Bromo-4-fluorophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-4-fluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H7BrFNO It belongs to the class of azetidinones, which are four-membered lactam rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-fluorophenyl)azetidin-2-one typically involves the reaction of 3-bromo-4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the azetidinone ring. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydride)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate)
Major Products
Scientific Research Applications
4-(3-Bromo-4-fluorophenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-2-fluorophenyl)azetidin-2-one
- Ezetimibe (1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one)
Uniqueness
4-(3-Bromo-4-fluorophenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H7BrFNO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
4-(3-bromo-4-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7BrFNO/c10-6-3-5(1-2-7(6)11)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
GERKTRYDYRXATD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


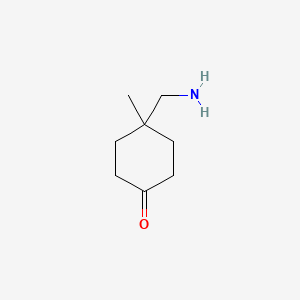
![1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13297141.png)
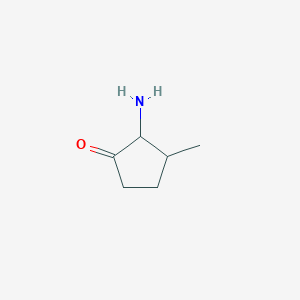
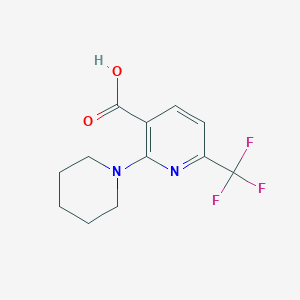


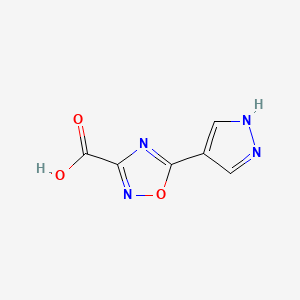
![[3-(3-Methylphenyl)oxiran-2-yl]methanol](/img/structure/B13297167.png)
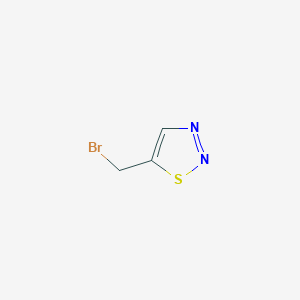
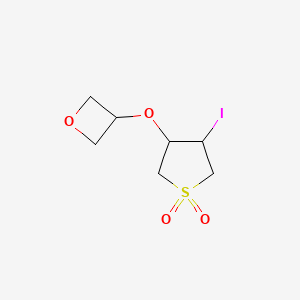
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}pyridin-3-amine](/img/structure/B13297196.png)
![3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B13297201.png)


